molecular formula C17H18ClN5O2S B6442296 N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549015-38-3

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442296
CAS No.: 2549015-38-3
M. Wt: 391.9 g/mol
InChI Key: YEMMGCDGHWJGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-6-8-23(9-7-13)17-19-10-12(18)11-20-17/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMMGCDGHWJGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is formed through cyclization reactions involving sulfur-containing reagents.

    Final Coupling and Methylation: The final step involves coupling the intermediate compounds and methylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features that confer high selectivity and potency towards GPR119. Its dual mechanism of action, involving both insulin release and incretin hormone secretion, makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Biological Activity

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a chloropyrimidine substituent. These structural components contribute to its pharmacological properties.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine nucleus have shown efficacy against bacteria such as Salmonella typhi and Bacillus subtilis. In studies, moderate to strong antibacterial activity was observed against these strains, with specific IC50 values reported for various derivatives.

CompoundTarget BacteriaIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli5.00
7oStaphylococcus aureus3.50

2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and gastric ulcers.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive0.25
UreaseNon-competitive0.15

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Interaction with Nucleic Acids : The pyrimidine component can form hydrogen bonds with nucleic acids, potentially interfering with DNA/RNA synthesis.
  • Enzyme Modulation : The presence of the benzothiazole moiety allows for interaction with various enzymes, leading to modulation of their activity.

Case Studies

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives based on the piperidine structure and tested their biological activities. Among these derivatives, those similar to this compound exhibited promising results in both antibacterial and enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.